N-({[3,3'-bithiophene]-5-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a bithiophene core linked to a dimethoxybenzene sulfonamide group
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the coupling of 3-bromothiophene with a suitable organometallic reagent, such as n-butyllithium, followed by a palladium-catalyzed cross-coupling reaction to form the bithiophene unit . The bithiophene is then functionalized with a sulfonamide group through a nucleophilic substitution reaction, using reagents like sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzene derivatives
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The bithiophene core can interact with electron-rich or electron-deficient sites in biological systems, while the sulfonamide group can form hydrogen bonds with target proteins or enzymes. This dual interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: A key intermediate for the preparation of semiconducting molecules and polymers.
Dithieno[3,2-b2’,3’-d]thiophene: An emerging heterocyclic compound with applications in organic electronics.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2,5-dimethoxybenzene-1-sulfonamide is unique due to its combination of a bithiophene core and a sulfonamide group, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications in organic electronics and as a potential bioactive molecule .
Properties
IUPAC Name |
2,5-dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S3/c1-21-14-3-4-16(22-2)17(8-14)25(19,20)18-9-15-7-13(11-24-15)12-5-6-23-10-12/h3-8,10-11,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQWLDJUJGEVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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